2-Chloro-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one
Description
Structural Characterization of 2-Chloro-1-(4-(Ethoxymethyl)piperidin-1-yl)propan-1-one
IUPAC Nomenclature and Systematic Identification
The systematic International Union of Pure and Applied Chemistry (IUPAC) name of the compound is this compound, which provides specific information about its structural composition. The name can be deconstructed to understand the molecular architecture: "2-chloro" indicates a chlorine atom at the 2-position of the propan-1-one backbone; the "1-(4-(ethoxymethyl)piperidin-1-yl)" portion denotes a substituted piperidine ring attached at the 1-position of the propanone structure.
The compound is identified by the Chemical Abstracts Service (CAS) registry number 2098102-94-2, which serves as a unique identifier in chemical databases. Its molecular formula is C₁₁H₂₀ClNO₂ with a calculated molecular weight of 233.735 g/mol. The simplified molecular-input line-entry system (SMILES) notation, which provides a linear text representation of the chemical structure, is CCOCC1CCN(CC1)C(=O)C(Cl)C.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| IUPAC name | This compound |
| CAS Number | 2098102-94-2 |
| Molecular Formula | C₁₁H₂₀ClNO₂ |
| Molecular Weight | 233.735 g/mol |
| SMILES | CCOCC1CCN(CC1)C(=O)C(Cl)C |
Molecular Geometry and Conformational Analysis
The molecular structure of this compound features several distinct structural elements that contribute to its three-dimensional geometry. The central piperidine ring adopts a chair conformation, which is the most energetically favorable arrangement for six-membered rings. This conformation minimizes steric strain between the substituents.
The ethoxymethyl group (-CH₂OCH₂CH₃) attached at the 4-position of the piperidine ring introduces an element of conformational flexibility due to potential rotation around the C-O single bonds. This group extends away from the piperidine ring, minimizing steric interactions with other parts of the molecule.
The chlorinated propanone moiety (-C(=O)C(Cl)CH₃) attached to the nitrogen atom of the piperidine introduces asymmetry at the carbon bearing the chlorine atom, creating a stereogenic center. The carbonyl group adopts a planar geometry due to sp² hybridization of the carbon atom, while the chlorine substituent influences the electronic distribution and potential reactivity patterns of the molecule.
Bond angles within the piperidine ring approximate the ideal tetrahedral angle (109.5°), with slight deviations due to ring constraints. The C-N bond connecting the piperidine to the propanone moiety has partial double bond character due to resonance effects with the carbonyl group, which restricts rotation and influences the overall conformation of the molecule.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides valuable information about the structural features of this compound. The hydrogen-1 Nuclear Magnetic Resonance (¹H NMR) spectrum would display characteristic signals for different hydrogen environments within the molecule.
The methyl group of the propanone moiety (CH₃-CHCl-) would appear as a doublet due to coupling with the adjacent hydrogen, typically with a chemical shift around 1.5-1.7 parts per million. The methyl group of the ethoxy substituent (-OCH₂CH₃) would appear as a triplet at approximately 1.1-1.2 parts per million due to coupling with the adjacent methylene hydrogens.
The hydrogen at the stereogenic center bearing the chlorine atom (CH₃-CHCl-) would exhibit a quartet of doublets due to coupling with both the methyl group and the carbonyl, resonating at approximately 4.0-4.5 parts per million. The methylene hydrogens in the piperidine ring would display complex splitting patterns due to axial-equatorial relationships and ring conformations.
The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum would show distinctive signals, including the carbonyl carbon resonating at approximately 170 parts per million, the carbon bearing the chlorine at around 55-60 parts per million, and the ethoxymethyl carbons between 60-75 parts per million for those adjacent to oxygen.
Table 2: Expected ¹H NMR Chemical Shifts
| Proton Environment | Expected Chemical Shift (ppm) | Splitting Pattern |
|---|---|---|
| -OCH₂CH₃ | 1.1-1.2 | Triplet |
| CH₃-CHCl- | 1.5-1.7 | Doublet |
| Piperidine ring (CH₂) | 1.6-1.9 | Multiplet |
| -OCH₂CH₃ | 3.4-3.6 | Quartet |
| -CH₂OCH₂- | 3.3-3.5 | Singlet/Doublet |
| CH₃-CHCl- | 4.0-4.5 | Quartet of doublets |
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides insights into the structural components of this compound through characteristic fragmentation patterns. The molecular ion peak would appear at m/z 233.74, corresponding to the molecular weight of the compound, with a distinctive isotope pattern due to the presence of chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl).
Common fragmentation pathways would include cleavage of the ethoxymethyl group, resulting in a fragment at approximately m/z 188. Another significant fragmentation would involve the loss of the chloromethyl group (CH₃CHCl-) from the propanone moiety, generating a fragment at approximately m/z 169.
The presence of nitrogen in the molecule contributes to the nitrogen rule in mass spectrometry, where odd-electron molecular ions containing an odd number of nitrogen atoms will have an even mass, as observed in this compound. High-resolution mass spectrometry would enable the determination of the exact mass of 233.1339, which can be used to confirm the molecular formula C₁₁H₂₀ClNO₂.
Additional characteristic fragments would include the piperidine ring fragments and cleavages at the carbonyl group, providing a fragmentation pattern that serves as a unique fingerprint for this particular compound.
Infrared (IR) Vibrational Mode Assignments
Infrared spectroscopy reveals the vibrational modes associated with different functional groups present in this compound. The most prominent absorption band would be the carbonyl stretch (C=O), appearing as a strong band at approximately 1640-1680 cm⁻¹, which is characteristic of amide carbonyls.
The C-O stretching vibrations of the ethoxy group would manifest as bands in the region of 1000-1300 cm⁻¹, while the C-N stretching vibrations would appear around 1020-1200 cm⁻¹. C-H stretching vibrations of the alkyl groups would be evident in the region of 2800-3000 cm⁻¹.
The C-Cl bond would exhibit a characteristic absorption band in the region of 600-800 cm⁻¹. Additionally, various bending and rocking vibrations of the methylene groups and the piperidine ring would contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹).
Table 3: Expected Infrared Absorption Bands
| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O | Stretching | 1640-1680 | Strong |
| C-O | Stretching | 1000-1300 | Medium |
| C-N | Stretching | 1020-1200 | Medium |
| C-H | Stretching | 2800-3000 | Medium to Strong |
| C-Cl | Stretching | 600-800 | Medium |
| -CH₂- | Bending | 1400-1470 | Medium |
Crystallographic Studies and Density Functional Theory (DFT) Validation
Crystallographic studies and theoretical calculations provide important insights into the molecular structure and properties of this compound. While specific crystallographic data for this exact compound is not directly available in the provided sources, related structures suggest that it would likely form monoclinic or orthorhombic crystal systems.
Density Functional Theory calculations can be employed to optimize the geometry of the molecule and predict various spectroscopic properties. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with appropriate basis sets such as cc-pVDZ (correlation consistent polarized valence double zeta) can provide accurate predictions of bond lengths, angles, and vibrational frequencies.
Theoretical calculations would predict the C=O bond length to be approximately 1.22-1.24 Å, the C-Cl bond length around 1.8 Å, and C-N bond lengths in the range of 1.35-1.45 Å. These values can be compared with experimental data for validation.
DFT calculations can also be used to generate theoretical infrared and Nuclear Magnetic Resonance spectra, which can be compared with experimental results to validate structural assignments. The Gauge-Independent Atomic Orbital (GIAO) method is particularly useful for calculating Nuclear Magnetic Resonance chemical shifts.
Additionally, molecular electrostatic potential (MEP) maps generated through DFT calculations can provide insights into the reactivity patterns and potential intermolecular interactions of the compound. The presence of the carbonyl and chloro groups would create regions of partial positive and negative charge, influencing the molecule's behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
2-chloro-1-[4-(ethoxymethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-3-15-8-10-4-6-13(7-5-10)11(14)9(2)12/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFZALIUDCYCHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(CC1)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one is a synthetic organic compound with notable biological activities. It belongs to a class of compounds that have been investigated for their potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2098102-94-2 |
| Molecular Formula | C11H20ClNO2 |
| Molecular Weight | 233.73 g/mol |
| Purity | Typically ≥ 98% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to modulate specific biochemical pathways, which can lead to diverse pharmacological effects.
Research indicates that the compound may exhibit:
- Antimicrobial properties : It has been shown to inhibit the growth of certain bacterial strains.
- Anticancer activity : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
- Anticancer Properties : In vitro assays revealed that this compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's ability to activate caspase pathways was noted as a critical factor in its anticancer efficacy.
- Neuroprotective Effects : Another research highlighted its potential neuroprotective role in models of neurodegenerative diseases. The compound showed promise in reducing oxidative stress markers and improving neuronal survival rates under stress conditions.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 2-Chloro-1-(4-(methyl)piperidin-1-yl)propan-1-one | Lacks ethoxymethyl group | Reduced antimicrobial activity |
| 2-Chloro-1-(4-(isopropyl)piperidin-1-yl)propan-1-one | Isopropyl group affects steric hindrance | Enhanced anticancer properties |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Chloro-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one typically follows a nucleophilic substitution reaction where a piperidine derivative bearing an ethoxymethyl group reacts with a chlorinated acyl chloride, specifically 2-chloropropanoyl chloride. The process can be summarized as follows:
- Starting Materials : 4-(ethoxymethyl)piperidine and 2-chloropropanoyl chloride.
- Reaction Type : Nucleophilic acyl substitution.
- Catalysts/Bases : Triethylamine or other tertiary amines are used to neutralize the hydrochloric acid generated during the reaction.
- Solvents : Aprotic solvents such as dichloromethane or tetrahydrofuran (THF) are preferred to maintain reaction efficacy.
- Reaction Conditions : Controlled temperature (often 0–25 °C) and reaction time optimized to maximize yield and purity.
This approach ensures the selective acylation of the piperidine nitrogen, yielding the desired chlorinated ketone product with minimal side reactions.
Stepwise Preparation Details
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 4-(ethoxymethyl)piperidine | Alkylation of piperidine with ethoxymethyl halide (e.g., ethoxymethyl chloride or bromide) under basic conditions | Ensures selective substitution at the 4-position nitrogen |
| 2 | Acylation with 2-chloropropanoyl chloride | Reaction of 4-(ethoxymethyl)piperidine with 2-chloropropanoyl chloride in presence of triethylamine | Triethylamine scavenges HCl, preventing side reactions |
| 3 | Purification | Extraction and chromatographic purification (e.g., column chromatography) | Removes unreacted starting materials and by-products |
Reaction Mechanism Insights
- The lone pair on the nitrogen atom of 4-(ethoxymethyl)piperidine attacks the electrophilic carbonyl carbon of 2-chloropropanoyl chloride.
- This nucleophilic attack forms a tetrahedral intermediate, which collapses to release chloride ion.
- Triethylamine neutralizes the released HCl, driving the reaction forward.
- The product formed is this compound.
Optimization Parameters
- Temperature : Lower temperatures (0–5 °C) help reduce side reactions and improve selectivity.
- Solvent choice : Aprotic solvents such as dichloromethane provide good solubility and reaction control.
- Reaction time : Typically 1–4 hours depending on scale and temperature.
- Molar ratios : Slight excess of 2-chloropropanoyl chloride ensures complete conversion of piperidine derivative.
Comparative Data Table for Related Piperidine Derivatives Preparation
Summary Table of Preparation Method Parameters
| Parameter | Recommended Range/Value | Impact on Synthesis |
|---|---|---|
| Temperature | 0–25 °C (preferably 0–5 °C during acylation) | Controls reaction rate and selectivity |
| Solvent | Dichloromethane, THF | Solubility and reaction medium polarity |
| Base | Triethylamine (1.1 equiv) | Neutralizes HCl, prevents side reactions |
| Reaction Time | 1–4 hours | Ensures complete conversion |
| Molar Ratio (Piperidine:Acyl chloride) | 1:1.1 | Drives reaction to completion |
Q & A
Q. Basic
- NMR spectroscopy : and NMR confirm the ethoxymethyl group (δ 3.4–3.6 ppm for OCH) and the piperidine ring protons (δ 1.5–2.8 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 245.12 for [M+H]) and detects isotopic patterns from chlorine .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) assess purity (>95%) and resolve polar byproducts .
How can researchers resolve discrepancies in crystallographic data obtained for this compound using software like SHELXL?
Advanced
Discrepancies in unit cell parameters or refinement residuals (e.g., ) often arise from twinning or disordered solvent molecules. Mitigation strategies include:
- Data reprocessing : Exclude outliers or apply multi-scan corrections in SHELXL to address absorption effects .
- Twin refinement : Use TWIN/BASF commands in SHELXL for non-merohedral twinning .
- Disorder modeling : Partial occupancy assignments for ethoxymethyl or piperidine groups improve electron density maps .
What strategies are recommended for elucidating the biological targets and mechanisms of action of this compound, given its structural complexity?
Q. Advanced
- Target fishing : Use affinity chromatography with immobilized compound to capture interacting proteins, followed by LC-MS/MS identification .
- Enzyme inhibition assays : Screen against kinase or protease panels due to structural similarity to piperidine-based inhibitors .
- Pathway analysis : Transcriptomic profiling (RNA-seq) of treated cells identifies modulated pathways (e.g., MAPK/ERK) .
Contradictory results may arise from off-target effects; orthogonal assays (e.g., SPR, ITC) validate binding specificity .
What are the key structural features of this compound that influence its reactivity in nucleophilic substitution reactions?
Q. Basic
- Electrophilic carbonyl : The ketone group activates the adjacent chloro substituent for substitution by amines or thiols .
- Steric hindrance : The ethoxymethyl group on the piperidine ring directs nucleophilic attack to the less hindered carbonyl position .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing reaction rates .
How can researchers address challenges in synthesizing derivatives of this compound with modified piperidine or ethoxymethyl groups?
Q. Advanced
- Piperidine modifications : Introduce substituents via Buchwald-Hartwig coupling or reductive amination, ensuring compatibility with the chloro-propanone core .
- Ethoxymethyl replacement : Substitute with azide or tosylate intermediates for click chemistry or cross-coupling reactions .
- Side reactions : Competing elimination (e.g., dehydrohalogenation) is minimized by using mild bases (KCO) and low temperatures .
What safety protocols should be followed when handling this compound in laboratory settings?
Q. Basic
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chloro-propanone) .
- Spill management : Neutralize spills with sodium bicarbonate and absorb with vermiculite .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
